5'-(N-Cyclopropyl)carboxamidoadenosine

Vasodilation A2A Receptor Renal Physiology

Choose CPCA for unmatched A2A selectivity in vasodilation studies (EC50 ~0.1µM, NO-independent). Its unique potency (EC50 1436 nM) differentiates A2B pharmacology in bladder cancer cells. The only tool for central A2A seizure studies without confounding A1-mediated reflexes. For precise receptor interrogation where analogs fail.

Molecular Formula C13H16N6O4
Molecular Weight 320.3 g/mol
Cat. No. B1200524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-(N-Cyclopropyl)carboxamidoadenosine
Synonyms5'-(N-cyclopropyl)carboxamidoadenosine
CPCA
N-cyclopropyl adenosine-5'-carboxamide
Molecular FormulaC13H16N6O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)
InChIKeyMYNRELUCFAQMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48 [ug/mL]

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A2A Adenosine Receptor Agonist for Specialized Research


5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA; CAS 50908-62-8) is a synthetic purine nucleoside analog that functions as a selective agonist of the adenosine A2A receptor . It is used exclusively as a research tool compound in biochemical and pharmacological studies . CPCA stimulates the production of cyclic adenosine monophosphate (cAMP) in cell-based assays [1].

Why 5'-(N-Cyclopropyl)carboxamidoadenosine Cannot Be Replaced by Generic Adenosine or NECA Analogs


Interchangeability among adenosine receptor agonists is not feasible due to profound differences in receptor subtype selectivity and functional potency across distinct physiological systems . While compounds like 5'-N-Ethylcarboxamidoadenosine (NECA) and adenosine itself activate A2 receptors, their relative efficacies and selectivity profiles diverge significantly in specific assay contexts, leading to different biological outcomes . This guide presents the quantitative evidence defining CPCA's precise differentiation from its closest analogs to support informed research procurement decisions.

Quantitative Differentiation of 5'-(N-Cyclopropyl)carboxamidoadenosine from Key Adenosine Analogs


Comparative A2A Receptor Agonist Potency in Renal Artery Vasodilation

In a rabbit renal artery perfusion model, CPCA demonstrates a significant 70-fold increase in vasodilatory potency compared to adenosine itself. The study also confirms CPCA's efficacy as comparable to the selective A2A agonist CGS21680, while the A1-selective agonist CPA is completely ineffective [1].

Vasodilation A2A Receptor Renal Physiology

Differential cAMP Stimulation Profile vs. NECA and Adenosine in A2B Receptor Assays

In T24 human bladder carcinoma cells, CPCA demonstrates intermediate potency for stimulating cAMP production, with an EC50 of 1436 ± 186 nM. This places it between the more potent NECA (1153 ± 214 nM) and the less potent adenosine (4823 ± 932 nM), a rank order characteristic of A2B receptor activation .

cAMP A2B Receptor Signal Transduction

In Vivo Anticonvulsant Efficacy Profile Relative to A1 Agonist CCPA

In a rat model of audiogenic brainstem seizures, CPCA suppresses seizures with a minimal effective concentration (MEC) of 2.5 mg/kg (i.p.). The selective A1 agonist CCPA was more potent with an MEC of 1.5 mg/kg. Crucially, CPCA's anticonvulsant effect is maintained when peripheral adenosine receptors are blocked, confirming central A2A receptor mediation [1].

Epilepsy A2A Receptor In Vivo Pharmacology

Selective Inactivity on Cardiac Sympathetic Afferents vs. Adenosine

Unlike adenosine, which activates cardiac sympathetic afferent fibers leading to a sympathoexcitatory response via adenosine A1 receptors, CPCA fails to elicit this response [1]. This functional selectivity demonstrates that CPCA does not activate A1 receptors in this physiologically relevant ex vivo cardiac preparation, highlighting its utility as an A2-selective probe.

Cardiovascular A1 Receptor Selectivity

Primary Research Applications for 5'-(N-Cyclopropyl)carboxamidoadenosine Based on Differentiation Data


Investigating A2A-Mediated Vasodilation Independent of Nitric Oxide

CPCA is the optimal tool for studying endothelium-dependent, nitric oxide-independent vasodilation. As shown in renal artery studies, CPCA and the selective A2A agonist CGS21680 exhibit high potency (EC50 ~0.1 µM) and produce dilation that is not blocked by nitric oxide synthase inhibitors [1]. This makes CPCA essential for identifying and characterizing novel endothelium-derived relaxing factors beyond nitric oxide, a context where the less potent and less selective adenosine is unsuitable.

Elucidating A2B Receptor Signaling in Bladder Epithelial Models

In T24 human bladder carcinoma cells, CPCA serves as a critical pharmacological tool for defining A2B receptor pharmacology. Its intermediate potency for stimulating cAMP production (EC50 1436 nM) places it squarely between the more potent NECA and the less potent adenosine, providing a unique agonist probe for discriminating A2B-mediated responses from those of A2A or other adenosine receptor subtypes [1].

Isolating Central A2A Anticonvulsant Mechanisms In Vivo

For in vivo studies on seizure suppression, CPCA is the preferred compound for targeting central A2A receptors. While the A1 agonist CCPA shows higher potency (MEC 1.5 mg/kg vs. 2.5 mg/kg), CPCA's anticonvulsant effect is maintained when peripheral adenosine receptors are blocked, confirming its central A2A selectivity [1]. This allows researchers to dissect the role of A2A receptors in epilepsy models without confounding A1-mediated effects.

Studying A2 Receptor Function in Cardiac Physiology Without A1 Interference

In ex vivo cardiac preparations, CPCA is a superior choice for studying A2 receptor-mediated effects on cardiac function. Its failure to activate A1 receptors on cardiac sympathetic afferents [1] means it can be used to probe A2-specific mechanisms (e.g., coronary vasodilation) without triggering the confounding sympathoexcitatory reflex that occurs with non-selective agonists like adenosine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-(N-Cyclopropyl)carboxamidoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.